Ethyl 4-hydroxyquinoline-2-carboxylate

Neuropharmacology Prodrug Design Blood-Brain Barrier

Kynurenic acid (KYNA) is neuroprotective but cannot cross the blood-brain barrier (BBB), limiting CNS applications. Ethyl 4-hydroxyquinoline-2-carboxylate (KYNA ethyl ester) is a BBB-penetrant prodrug precursor that directly addresses this flaw. - Lipophilic ester (LogP 3.22) enables passive BBB diffusion; hydrolyzes in situ to active KYNA. - Key intermediate for brain-penetrant amide derivatives with tunable electrophysiology. - Reliable 95% purity, scalable supply, and ambient shipping support medicinal chemistry programs.

Molecular Formula C12H11NO3
Molecular Weight 217.22g/mol
CAS No. 24782-43-2
Cat. No. B385973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxyquinoline-2-carboxylate
CAS24782-43-2
Molecular FormulaC12H11NO3
Molecular Weight217.22g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)
InChIKeyUACLREXZGKWWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxyquinoline-2-carboxylate (CAS 24782-43-2): A Versatile Quinoline Scaffold for Neuroprotective and Anti-Infective Research


Ethyl 4-hydroxyquinoline-2-carboxylate (CAS 24782-43-2), also known as kynurenic acid ethyl ester, is a bicyclic quinoline derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. It serves as a crucial precursor in the synthesis of neuroactive kynurenic acid (KYNA) derivatives [1]. The compound features a 4-hydroxyquinoline-2-carboxylate core with an ethyl ester moiety at the C-2 position, a modification that enhances its lipophilicity and synthetic versatility for drug development [2].

Why Generic Substitution Fails: The Critical Role of the Ethyl Ester Moiety in Ethyl 4-hydroxyquinoline-2-carboxylate for CNS Prodrug Design


Kynurenic acid (KYNA), the parent carboxylic acid, is a well-established endogenous neuroprotective agent, but its clinical utility is severely limited by its inability to cross the blood-brain barrier (BBB) due to its polar, zwitterionic nature [1]. This fundamental pharmacokinetic flaw makes KYNA unsuitable for systemic administration in CNS disorders. Ethyl 4-hydroxyquinoline-2-carboxylate directly addresses this limitation: the ethyl ester acts as a prodrug moiety, enhancing lipophilicity to facilitate passive diffusion across the BBB. Once in the CNS, it can be hydrolyzed in situ to the active KYNA, or serve as a key intermediate for synthesizing a new generation of brain-penetrant amide derivatives [1]. Simply substituting KYNA for its ethyl ester is not a trivial change; it represents a strategic, functional upgrade from a non-brain-penetrant tool compound to a BBB-permeable precursor and synthetic linchpin for CNS drug discovery.

Quantitative Differentiation of Ethyl 4-hydroxyquinoline-2-carboxylate (24782-43-2): Comparative Data vs. Kynurenic Acid and Analogs


Predicted LogP and BBB Permeability Advantage of Ethyl 4-hydroxyquinoline-2-carboxylate Over Parent Kynurenic Acid

Kynurenic acid (KYNA) does not cross the blood-brain barrier due to its polar nature [1]. In contrast, the ethyl ester of KYNA is designed as a prodrug to overcome this barrier. Quantitative structure-property relationship (QSPR) predictions indicate a significant increase in lipophilicity for Ethyl 4-hydroxyquinoline-2-carboxylate compared to KYNA, with a predicted LogP of 3.22 [2]. This value is substantially higher than the highly polar KYNA, confirming its enhanced potential for passive diffusion across biological membranes and justifying its use as a brain-penetrant precursor.

Neuropharmacology Prodrug Design Blood-Brain Barrier

Enhanced Aqueous Solubility at Physiological pH vs. Predicted Baseline

The ethyl ester modification not only improves lipophilicity but also demonstrates a calculated aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. This value provides a baseline for its behavior in physiological conditions, which is critical for both in vitro assay design and in vivo administration. While a direct comparative value for KYNA at pH 7.4 is not available from this source, the data confirms that the ethyl ester maintains a level of aqueous solubility that supports its use in biological systems, a key parameter for procurement decisions in drug discovery.

Preformulation Biopharmaceutics Drug Delivery

Distinct Electrophysiological Profile of KYNA Amides Synthesized from the Ethyl Ester vs. Parent KYNA

Ethyl 4-hydroxyquinoline-2-carboxylate serves as the essential precursor for synthesizing a series of KYNA amides (e.g., compound 4 and 5). In a comparative in vitro electrophysiology study using rat hippocampal slices, these amides exhibited markedly different effects on field excitatory postsynaptic potentials (fEPSPs) compared to KYNA. While KYNA at 200 µM concentration resulted in a 25-30% decrease in fEPSP amplitude (indicating inhibition), compound 5 at the same concentration facilitated fEPSPs by 15-25% [1]. This demonstrates that the ethyl ester is not merely a prodrug but a gateway to creating derivatives with novel and tunable electrophysiological profiles distinct from the parent molecule.

Electrophysiology Neuroprotection Synaptic Transmission

Key Application Scenarios for Ethyl 4-hydroxyquinoline-2-carboxylate Based on Its Differentiated Profile


CNS Drug Discovery: Synthesis of Brain-Penetrant KYNA Prodrugs and Amide Derivatives

This compound is the preferred starting material for developing novel CNS therapeutics targeting neurodegenerative diseases. Its ethyl ester moiety is designed to overcome the blood-brain barrier limitation of KYNA, enabling the creation of brain-penetrant prodrugs and a library of amide derivatives with tunable electrophysiological properties [1]. Researchers should prioritize this compound over KYNA for any project requiring systemic administration and CNS target engagement.

Electrophysiology and Neuropharmacology Research

As a precursor to a range of KYNA amides, this compound enables the study of structure-activity relationships (SAR) on synaptic transmission. Its derivatives, such as compound 5, have been shown to facilitate fEPSPs, an effect opposite to that of KYNA, making it a critical tool for investigating glutamatergic signaling and neuroprotection in vitro [1].

Academic and Industrial Medicinal Chemistry for Scaffold Optimization

The compound's well-characterized synthesis [2] and its balanced physicochemical properties (LogP = 3.22, Solubility at pH 7.4 = 3.1 mg/mL) [3] make it an ideal quinoline scaffold for medicinal chemistry programs. It provides a reliable and scalable starting point for late-stage functionalization to optimize potency, selectivity, and pharmacokinetic parameters for a variety of biological targets.

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